Methyl 4-O-feruloylquinate

Diabetic complications Aldose reductase inhibition Polyol pathway

Researchers targeting the polyol pathway require highly specific aldose reductase inhibitors to avoid off-target effects from positional isomers. Methyl 3,5-dicaffeoylquinate is the most potent AR inhibitor among all caffeoylquinic acid derivatives isolated from Xanthium strumarium, achieving IC50 values of 0.30 µM (rat AR) and 0.67 µM (human AR). Bulk supply with batch-specific CoA ensures reproducibility for long-term SAR and diabetic complication studies.

Molecular Formula C18H22O9
Molecular Weight 382.4 g/mol
Cat. No. B13429824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-O-feruloylquinate
Molecular FormulaC18H22O9
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O
InChIInChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3/b6-4+/t12-,13-,16?,18?/m1/s1
InChIKeySSSAJVICHISXEW-VZMDPSMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-Dicaffeoylquinate: Identification & Classification


The compound methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate, also known as methyl 3,5-di-O-caffeoylquinate, macranthoin G, or 3,5-dicaffeoylquinic acid methyl ester (3,5-DCQA methyl ester), belongs to the class of caffeoylquinic acid (CQA) derivatives. It is a methyl ester resulting from the formal condensation of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol, and has been isolated from numerous plant sources including Eucommia ulmoides, Suaeda glauca, Gynura divaricata, Artemisia species, and Launaea nudicaulis [1] . Its structure features two caffeoyl moieties esterified at the 3- and 5-positions of quinic acid, with a methyl ester replacing the free carboxylic acid group. This structural configuration confers distinct physicochemical properties (calculated LogP approximately 1.9) and a specific biological target engagement profile that differentiates it from its free acid counterparts and positional isomers (3,4- and 4,5-diesters) .

Identity 3,5-dicaffeoylquinic acid methyl ester (macranthoin G)
Differentiation Methyl ester modification; 3,5-diester configuration distinct from free acid and positional isomers
Physicochemical Calculated LogP ~1.9; isolated from Eucommia, Artemisia, and other plant sources

Methyl 3,5-Dicaffeoylquinate: Isomer & Free Acid Differences


Within the dicaffeoylquinic acid family, the number and positional arrangement of caffeoyl groups on the quinic acid core, along with the methylation state of the carboxyl group, are critical determinants of biological activity [1]. Direct comparative studies demonstrate that the 3,5-diester configuration, the 4,5-diester configuration, and the 3,4-diester configuration each produce distinct inhibition profiles against the same molecular targets. For example, in xanthine oxidase inhibition assays, the 4,5-diester methyl ester (IC50 3.6 μM) is nearly 10-fold more potent than the 3,5-analogue [2]. Conversely, in aldose reductase inhibition, the 3,5-diester configuration (IC50 0.30–0.67 μM) emerges as the most potent among all tested caffeoylquinic acid derivatives from a given plant source [3]. Furthermore, the methyl ester form exhibits differential cytokine modulation compared to the free acid: the methyl ester inhibits IL-1β production by 54%, whereas the free acid produces only a slight decrease . These data establish that methyl 3,5-dicaffeoylquinate cannot be substituted by its free acid parent, its 3,4-diester isomer, or its 4,5-diester isomer without fundamentally altering the expected experimental outcome.

Free acid (3,5-dicaffeoylquinic acid) exhibits divergent cytokine modulation; may not directly substitute for IL-1β pathway studies where methyl ester profile is required.
Positional isomers (3,4- and 4,5-diesters) differ in enzyme inhibition selectivity; 4,5-diester shows ~10-fold lower IC50 in xanthine oxidase assays, making direct replacement problematic.
Target-dependent substitution risk: 3,5-isomer is preferred for aldose reductase but suboptimal for α-glucosidase or xanthine oxidase; verify target profile before switching analogues.

Methyl 3,5-Dicaffeoylquinate: Quantitative Differentiation Evidence


Aldose Reductase Inhibition: Most Potent Among Caffeoylquinic Acids

Among ten caffeoylquinic acid derivatives and phenolic compounds isolated from the fruit of Xanthium strumarium, methyl 3,5-di-O-caffeoylquinate demonstrated the most potent aldose reductase (AR) inhibitory activity, with IC50 values of 0.30 μM against rat lens AR (rAR) and 0.67 μM against recombinant human AR (rhAR) [1]. Kinetic analyses using Lineweaver–Burk plots established that the compound acts as a competitive inhibitor of rhAR [1].

Aldose Reductase
Cross-study comparable
rAR IC50 0.30 μM
rhAR IC50 0.67 μM
competitive inhibition
Reported sub-micromolar AR inhibition context; most potent among 10 tested isolates from Xanthium strumarium.
Validated against rat and human enzymes; functional galactitol reduction confirmed.
Diabetic complications Aldose reductase inhibition Polyol pathway

Xanthine Oxidase Inhibition: Positional Isomer Potency Difference

Methylated dicaffeoylquinic conjugates competitively inhibit xanthine oxidase, with the 4,5-diester exhibiting an IC50 value of 3.6 μM—nearly ten times lower than that of the 3,5-analogue [1]. In a separate study using sodium salts, sodium 4,5-dicaffeoylquinate showed IC50 = 69.4 μM and methyl 3,5-dicaffeoylquinate showed IC50 = 92.1 μM, compared to allopurinol (positive control) IC50 = 28.4 μM [2]. Methylation of the quinic carboxyl group enhances potency on xanthine oxidase inhibitory activity relative to the free acid [1].

Xanthine Oxidase
Head-to-head
3,5-diester IC50 ~36–92.1 μM
4,5-diester IC50 3.6 μM
~10-fold difference
4,5-isomer provides ~10-fold lower IC50 in this assay; 3,5-isomer suitable only when alternative target profiles required.
Methylation enhances potency relative to free acid; competitive mechanism.
Hyperuricemia Xanthine oxidase inhibition Gout

α-Glucosidase & PTP1B Inhibition: Methyl Ester vs. Free Acid Activity

A structure–activity relationship (SAR) study of eleven caffeoylquinic acid derivatives isolated from Gynura divaricata evaluated inhibition of yeast α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). Among the isolates, 3,4-dicaffeoylquinic acid (5), 4,5-dicaffeoylquinic acid (7), methyl 3,4-dicaffeoylquinate (8), and methyl 4,5-dicaffeoylquinate (10) exhibited significant inhibitory activities against α-glucosidase [1]. The authors concluded that 'the corresponding methyl esters of some dicaffeoylquinic acids have enhanced inhibitory activity against yeast α-glucosidase' [1]. Notably, methyl 3,5-dicaffeoylquinate (compound 9) did not show significant α-glucosidase inhibition in this panel, while 3,5-dicaffeoylquinic acid (free acid, compound 6) exhibited considerable inhibitory effect against PTP1B [1].

α-Glucosidase & PTP1B
Class-level inference
3,5-methyl ester: not significant for α-glucosidase
3,5-free acid: considerable PTP1B inhibition
Methylation does not rescue 3,5-isomer for α-glucosidase; free acid retains PTP1B activity—select form based on target.
SAR from 11 Gynura divaricata derivatives; data to verify in independent assays.
Anti-diabetic α-Glucosidase inhibition PTP1B inhibition

Cytokine Modulation: Methyl Ester vs. Free Acid on IL-1β

A direct comparative study evaluated 3,5-dicaffeoylquinic acid (DCA) and its methyl ester (DCE) for effects on cytokine production in LPS-stimulated macrophages. DCE inhibited IL-1β production by 54%, and moderately reduced TNF-α levels, while DCA produced only a slight decrease in IL-1β . The reference compound epigallocatechin gallate (EGCG) inhibited IL-1β production by 57% . DCA decreased nitrite levels and NOS-2 expression, whereas DCE showed no effect on these parameters . Additionally, both DCA and DCE reduced MMP-9 activation by approximately 50% at 100 μM in LPS-stimulated RAW 264.7 macrophages, while EGCG completely abolished MMP-9 expression at the same concentration .

IL-1β Modulation
Head-to-head
Methyl ester: 54% IL-1β inhibition
Free acid: slight decrease
Both ~50% MMP-9 reduction
Methyl ester preferred for IL-1β-focused studies; free acid modulates nitrite/NOS-2 instead.
Divergent profiles despite identical caffeoyl pattern; LPS-stimulated macrophages.
Anti-inflammatory Cytokine modulation IL-1β inhibition

p38 MAPK Pathway Modulation: Temporal Signaling Effects

Methyl 3,5-dicaffeoyl quinate (MDQ) has been characterized as an inhibitor/antagonist of p38 MAPK and has been evaluated for anti-melanogenic effects in B16F10 mouse melanoma cells [1]. MDQ inhibited melanin production and tyrosinase activity in B16F10 cells without a direct inhibitory effect on mushroom tyrosinase activity [1]. Mechanistically, phosphorylation of p38 MAPK was significantly reduced after 6 hours of MDQ treatment, with expression recovering at 48 hours; phosphorylation of ERK was significantly enhanced at 12–48 hours; no effect was observed on Akt phosphorylation [1]. MDQ decreased protein expression levels of microphthalmia-associated transcription factor (MITF) and tyrosinase [1].

p38 MAPK/ERK
Supporting evidence
Phospho-p38 reduced at 6 h, recovers by 48 h
Phospho-ERK enhanced 12–48 h
MITF & tyrosinase decreased
Defined temporal modulation of p38/ERK axis; supports pathway probe applications where phospho-kinetics are critical.
No direct mushroom tyrosinase inhibition; B16F10 melanoma cell model.
Melanogenesis p38 MAPK inhibition ERK signaling

Methyl 3,5-Dicaffeoylquinate: Research Application Scenarios


Aldose Reductase Inhibition in Diabetic Complications

Use this compound as the preferred 3,5-dicaffeoylquinic acid derivative for aldose reductase inhibition research. Among all caffeoylquinic acids isolated from Xanthium strumarium, the methyl 3,5-diester exhibited the most potent inhibition with IC50 values of 0.30 μM (rat AR) and 0.67 μM (human AR) and demonstrated functional inhibition of galactitol formation in rat lens and erythrocytes exposed to high glucose [1]. The competitive inhibition mechanism validated via Lineweaver–Burk plots supports its use as a tool compound for polyol pathway intervention studies [1].

Selective IL-1β Inflammatory Pathway Modulation

For investigations focused on IL-1β-mediated inflammation where nitrite/NOS-2 modulation must be avoided, the methyl ester form provides distinct pharmacology from the free acid. The methyl ester achieves 54% inhibition of IL-1β production without affecting nitrite levels or NOS-2 expression, whereas the free acid decreases nitrite and NOS-2 but produces only a slight decrease in IL-1β [1]. Both forms reduce MMP-9 activation by approximately 50% at 100 μM [2]. This differential profile makes the methyl ester the appropriate selection for IL-1β-centric experimental designs.

p38 MAPK Pathway & Melanogenesis Research

Employ methyl 3,5-dicaffeoylquinate as a p38 MAPK pathway modulator with defined temporal kinetics. The compound significantly reduces phospho-p38 MAPK at 6 hours post-treatment (with recovery by 48 hours), enhances phospho-ERK at 12–48 hours, and decreases MITF and tyrosinase protein expression in B16F10 melanoma cells without direct inhibition of mushroom tyrosinase [1] [2]. This temporal resolution of signaling effects supports its use in pathway interrogation studies requiring precise control over p38/ERK phosphorylation dynamics.

SAR of Caffeoylquinic Acid Derivatives

Include this compound as a critical comparator in SAR panels of caffeoylquinic acid derivatives. Its specific combination of 3,5-diester configuration with methyl ester modification enables systematic evaluation of how methylation and positional isomerism affect target engagement. Published SAR data demonstrate that: (i) methylation generally enhances α-glucosidase inhibition, though the 3,5-isomer is suboptimal for this target [1]; (ii) the 4,5-diester is ~10-fold more potent for xanthine oxidase inhibition than the 3,5-diester [2]; and (iii) the methyl ester exhibits enhanced IL-1β inhibition relative to the free acid [3]. The compound serves as an essential reference standard for differentiating the pharmacological contributions of carboxyl methylation versus caffeoyl positional arrangement.

Application
Selection Property
Validation Focus
Aldose reductase pathway studies
3,5-diester configuration & methyl ester modification
Enzymatic inhibition and polyol pathway flux
IL-1β inflammatory signaling research
Methyl ester vs. free acid cytokine modulation divergence
IL-1β-specific modulation without nitrite/NOS-2 interference
p38 MAPK signaling & melanogenesis research
Temporal p38/ERK phosphorylation kinetics
Pathway interrogation and melanogenic protein expression
Caffeoylquinic acid SAR panels
Positional isomer and methylation state comparison
Cross-target selectivity and SAR interpretation

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